4-(Pentamethyldisilanyl)benzonitrile
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Overview
Description
4-(Pentamethyldisilanyl)benzonitrile is an organosilicon compound characterized by the presence of a benzonitrile group attached to a pentamethyldisilanyl moiety. This compound is notable for its unique chemical structure, which combines the properties of both silicon and aromatic nitriles, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentamethyldisilanyl)benzonitrile typically involves the reaction of benzonitrile with pentamethyldisilanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_2\text{)}_2\text{CN} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentamethyldisilanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
4-(Pentamethyldisilanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4-(Pentamethyldisilanyl)benzonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Trimethylsilylbenzonitrile: Similar structure but with a trimethylsilyl group instead of a pentamethyldisilanyl group.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Benzonitrile: The parent compound without any silicon substitution.
Uniqueness: 4-(Pentamethyldisilanyl)benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
147790-69-0 |
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Molecular Formula |
C12H19NSi2 |
Molecular Weight |
233.46 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile |
InChI |
InChI=1S/C12H19NSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-9H,1-5H3 |
InChI Key |
QZIDIKWAQAQKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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